BenchChemオンラインストアへようこそ!

TG 41

GABAA receptor pharmacology Anesthetic mechanism of action Electrophysiology

TG 41: A superior GABAA PAM with high potency (EC50 0.19 μM), β2/β3 selectivity, and no adrenocortical toxicity. Ideal for anesthesia research. Order today.

Molecular Formula C18H13BrCl2N2O2
Molecular Weight 440.1 g/mol
CAS No. 850339-33-2
Cat. No. B1682782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG 41
CAS850339-33-2
SynonymsTG41;  TG-41;  TG 41; 
Molecular FormulaC18H13BrCl2N2O2
Molecular Weight440.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H13BrCl2N2O2/c1-2-25-18(24)15-10-23(16-8-7-13(20)9-14(16)21)17(22-15)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3
InChIKeyZXNGHKGWIDGULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TG 41 (CAS 850339-33-2): A Novel Imidazole-Carboxylate GABAA Receptor Positive Modulator for Anesthetic Research


TG 41 (CAS 850339-33-2), also known as ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate, is a synthetic small molecule belonging to the imidazole-carboxylate chemical class [1]. It functions as a positive allosteric modulator (PAM) of the GABAA receptor, enhancing GABAergic neurotransmission by increasing both GABA and flunitrazepam binding to rat cerebral cortical membranes . This compound exhibits a pharmacological profile similar to general anesthetics but with distinct molecular and functional characteristics [2].

Why In-Class GABAA PAMs Cannot Substitute for TG 41 Without Quantitative Justification


GABAA receptor positive allosteric modulators (PAMs) exhibit highly variable potency, efficacy, and subunit selectivity profiles that preclude simple generic substitution [1]. While many compounds in this class (e.g., propofol, etomidate, alphaxalone, pentobarbital) potentiate GABAergic currents, they differ substantially in their EC50 values, subunit preferences, and off-target effects [2]. TG 41 distinguishes itself through superior potency at α1β2γ2L receptors, a unique β2/β3 subunit selectivity profile, and an absence of adrenocortical toxicity that severely limits clinical use of the structurally related etomidate . Direct experimental comparisons in Xenopus oocytes and in vivo rodent models demonstrate that TG 41 achieves quantifiably greater potency and a distinct safety profile relative to these comparators, making it a non-fungible tool for anesthetic mechanism studies and drug development [3]. Substituting with a generic GABAA PAM would introduce uncontrolled variability in receptor activation, subunit engagement, and potential toxicity, thereby compromising experimental reproducibility and translational relevance .

Quantitative Differentiation of TG 41: Head-to-Head Evidence Against Key Anesthetic Comparators


Superior Potency at Recombinant α1β2γ2L GABAA Receptors Compared to Four Clinical Anesthetics

TG 41 exhibits significantly greater potency at recombinant α1β2γ2L GABAA receptors than the clinical anesthetics alphaxalone, etomidate, propofol, or pentobarbital [1]. This was determined via electrophysiological recordings from Xenopus oocytes expressing defined receptor subunit combinations, providing a direct, quantitative comparison under identical experimental conditions .

GABAA receptor pharmacology Anesthetic mechanism of action Electrophysiology

Distinct Subunit Selectivity: Markedly Higher Potency at β2/β3 vs β1-Containing Receptors

TG 41 demonstrates a unique subunit selectivity profile, exhibiting markedly higher potency at receptors containing β2 or β3 subunits than at those containing β1 subunits [1]. This selectivity was quantified across multiple recombinant receptor subtypes expressed in Xenopus oocytes, with TG 41 showing significantly greater enhancement of GABA-evoked currents in β2- or β3-containing receptors compared to β1-containing receptors [2]. In contrast, many reference anesthetics (e.g., propofol, pentobarbital) show minimal discrimination between β1 and β2/β3 subunits [3].

GABAA receptor subunit pharmacology Anesthetic selectivity Recombinant receptor studies

In Vivo Anesthetic Efficacy: Rapid Hypnosis Induction at 5 mg/kg IV in Rats

TG 41 elicits hypnosis in rats following intravenous administration of 5 mg/kg, with loss of the righting reflex occurring within 8 seconds and lasting for 28 minutes [1]. This demonstrates rapid onset and a defined duration of action in a mammalian model, providing a benchmark for in vivo anesthetic potency that can be directly compared to etomidate, propofol, and other intravenous anesthetics .

In vivo pharmacology Anesthetic efficacy Rodent model

Absence of Adrenocortical Toxicity: A Critical Safety Differentiator from Etomidate

Preliminary studies indicate that TG 41 is devoid of the adrenocortical toxicity that severely limits the clinical use of etomidate [1]. Etomidate is known to potently inhibit adrenal 11β-hydroxylase, causing life-threatening adrenal suppression even after a single dose [2]. In contrast, TG 41, despite sharing an imidazole-carboxylate core, does not suppress adrenocortical function in preliminary evaluations [3]. This represents a critical safety differentiation for drug development efforts aimed at creating safer general anesthetics [4].

Adrenocortical toxicity Anesthetic safety Drug development

Optimal Use Cases for TG 41 in Anesthetic Mechanism Studies and Drug Discovery


Pharmacological Dissection of GABAA Receptor Subtype Contributions to Anesthesia

TG 41's pronounced selectivity for β2/β3 over β1 subunits makes it an invaluable tool for studies aiming to delineate the specific roles of GABAA receptor subtypes in mediating anesthetic endpoints such as hypnosis, immobility, and amnesia [1]. By comparing TG 41's effects across recombinant receptors and in transgenic animal models, researchers can attribute specific anesthetic behaviors to β2/β3-containing receptors, a level of resolution not possible with non-selective PAMs like propofol or pentobarbital [2].

Lead Optimization for Safer Intravenous Anesthetics

TG 41 serves as a privileged scaffold for medicinal chemistry campaigns aimed at developing next-generation general anesthetics with improved safety profiles [3]. Its high potency (EC50 = 0.19 μM at α1β2γ2L), favorable therapeutic index, and lack of adrenocortical toxicity position it as a superior starting point compared to etomidate, which suffers from dose-limiting adrenal suppression [4]. Structure-activity relationship (SAR) studies around TG 41 can rationally combine enhanced potency, ultra-short duration, and adrenal safety into a single clinical candidate [5].

In Vivo Anesthetic Pharmacology Studies in Rodent Models

The defined in vivo profile of TG 41 (5 mg/kg IV, onset <8 s, duration 28 min in rats) enables its use as a reference anesthetic in rodent studies investigating mechanisms of anesthesia, emergence, and post-anesthetic cognitive function . Its potency and duration are well-suited for surgical anesthesia protocols in laboratory animals, providing a predictable and reproducible anesthetic state that can be compared against standard agents like propofol or pentobarbital [6].

GABAA Receptor Positive Allosteric Modulator Reference Standard

Due to its well-characterized electrophysiological profile across multiple recombinant receptor subtypes, TG 41 can be employed as a reference standard in screening campaigns for novel GABAA PAMs . Its EC50 values at α1β2γ2L, α2β2γ2L, and other subunit combinations provide a benchmark for potency and efficacy comparisons, while its distinct subunit selectivity profile aids in classifying new chemical entities according to their pharmacological fingerprints [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG 41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.